![molecular formula C15H18N8O2 B2588164 5-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazine-1-carbonyl)pyrrolidin-2-one CAS No. 1796914-57-2](/img/structure/B2588164.png)
5-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazine-1-carbonyl)pyrrolidin-2-one
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Overview
Description
The compound “5-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazine-1-carbonyl)pyrrolidin-2-one” is a type of 1,2,4-triazole derivative . These derivatives are known for their potential as anticancer agents . They are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives involves various methods. One common method is the Michael addition of N-heterocycles to chalcones . The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis .Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives, including “5-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazine-1-carbonyl)pyrrolidin-2-one”, is confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1,2,4-triazole derivatives include the Michael addition of N-heterocycles to chalcones . This reaction is atom-efficient and provides access to β-aminocarbonyl derivatives, valuable precursors of bioactive compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole derivatives can vary. For example, some compounds synthesized are thermally stable with decomposition onset temperatures ranging from 147–228 °C, exhibit acceptable densities (1.77–1.80 g cm −3) and optimal oxygen balance .Scientific Research Applications
Anticancer Activity
The synthesis of novel 1,2,4-triazole derivatives, including compounds related to our target molecule, has been investigated for their potential as anticancer agents . These derivatives were evaluated against human cancer cell lines such as MCF-7, Hela, and A549. Notably, compounds 7d, 7e, 10a, and 10d demonstrated promising cytotoxic activity against Hela cells, with IC50 values lower than 12 μM. Additionally, safety assessments revealed selectivity against cancerous cells while sparing normal cells.
Apoptosis Induction
In specific studies, substituted 1,2,4-triazole derivatives induced apoptosis in breast cancer cells (BT-474) through detailed biological assays . Compound 10ec, a related derivative, exhibited apoptotic effects, emphasizing the potential of this class of compounds in cancer therapy.
Antiviral Properties
While not directly studied for our compound, 1,2,4-triazole derivatives have been explored as antiviral agents . Their ability to replace nucleobases effectively contributes to drug discovery efforts against viral infections.
Broad Spectrum of Therapeutic Candidates
1,2,4-Triazole serves as a core molecule for various therapeutically interesting drug candidates. These include analgesics, antiseptics, antimicrobials, antioxidants, anti-urease agents, anti-inflammatories, diuretics, and more . Our compound’s structural features align with this versatility.
Pharmacokinetics Enhancement
Heterocyclic compounds containing nitrogen atoms, especially those with three nitrogen atoms (like the 1,2,4-triazole ring), improve pharmacokinetic properties. Their ability to form hydrogen bonds with different targets enhances drug efficacy and safety .
Binding Mechanism Studies
Finally, molecular docking studies have explored the binding modes of these derivatives within the aromatase enzyme’s pocket. Understanding these interactions provides insights into their potential as therapeutic agents .
Safety and Hazards
Future Directions
The discovery and development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry . Therefore, 1,2,4-triazole derivatives, including “5-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazine-1-carbonyl)pyrrolidin-2-one”, could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .
Mechanism of Action
Target of action
1,2,4-triazole derivatives have been studied for their potential as anticancer agents . They are believed to interact with various targets in cancer cells, including enzymes like aromatase .
Mode of action
These compounds can form hydrogen bonds with different targets, which could lead to changes in the function of these targets . The exact mode of action would depend on the specific structure of the compound and the nature of its targets.
Biochemical pathways
The affected pathways would depend on the specific targets of the compound. For example, if the compound targets aromatase, it could affect the synthesis of estrogens, which are involved in the growth of certain types of cancer .
Pharmacokinetics
The pharmacokinetics of 1,2,4-triazole derivatives could vary depending on their specific structures. These compounds are able to form hydrogen bonds with different targets, which could improve their pharmacokinetics, pharmacological, and toxicological properties .
Result of action
Some 1,2,4-triazole derivatives have shown promising cytotoxic activity against cancer cell lines . They could potentially inhibit the proliferation of cancer cells by inducing apoptosis .
properties
IUPAC Name |
5-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazine-1-carbonyl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N8O2/c24-14-4-1-11(18-14)15(25)22-7-5-21(6-8-22)12-2-3-13(20-19-12)23-10-16-9-17-23/h2-3,9-11H,1,4-8H2,(H,18,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQSAVZKNNCBOAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N8O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazine-1-carbonyl)pyrrolidin-2-one |
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